Benzamide, 3-[(chloroacetyl)amino]- Benzamide, 3-[(chloroacetyl)amino]-
Brand Name: Vulcanchem
CAS No.: 85126-66-5
VCID: VC4128727
InChI: InChI=1S/C9H9ClN2O2/c10-5-8(13)12-7-3-1-2-6(4-7)9(11)14/h1-4H,5H2,(H2,11,14)(H,12,13)
SMILES: C1=CC(=CC(=C1)NC(=O)CCl)C(=O)N
Molecular Formula: C9H9ClN2O2
Molecular Weight: 212.63 g/mol

Benzamide, 3-[(chloroacetyl)amino]-

CAS No.: 85126-66-5

Cat. No.: VC4128727

Molecular Formula: C9H9ClN2O2

Molecular Weight: 212.63 g/mol

* For research use only. Not for human or veterinary use.

Benzamide, 3-[(chloroacetyl)amino]- - 85126-66-5

Specification

CAS No. 85126-66-5
Molecular Formula C9H9ClN2O2
Molecular Weight 212.63 g/mol
IUPAC Name 3-[(2-chloroacetyl)amino]benzamide
Standard InChI InChI=1S/C9H9ClN2O2/c10-5-8(13)12-7-3-1-2-6(4-7)9(11)14/h1-4H,5H2,(H2,11,14)(H,12,13)
Standard InChI Key PKERGLWCKXHITG-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)NC(=O)CCl)C(=O)N
Canonical SMILES C1=CC(=CC(=C1)NC(=O)CCl)C(=O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Benzamide, 3-[(chloroacetyl)amino]-, consists of a benzamide core (a benzene ring linked to a carboxamide group) modified at the 3-position by a chloroacetyl moiety. The chloroacetyl group (Cl-CH2-CO-\text{Cl-CH}_2\text{-CO-}) introduces both electrophilic and nucleophilic reactivity, enabling participation in substitution and condensation reactions . Key structural parameters include:

PropertyValue
Molecular FormulaC9H9ClN2O2\text{C}_9\text{H}_9\text{ClN}_2\text{O}_2
Molecular Weight212.63 g/mol
Exact Mass212.035 Da
Topological Polar Surface Area76.7 Ų
LogP (Octanol-Water)2.50

The compound’s planar benzamide scaffold facilitates π-π stacking interactions, while the chloroacetyl group enhances lipophilicity, potentially improving membrane permeability in biological systems .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aromatic protons (δ 7.2–8.1 ppm), the chloroacetyl methylene group (δ 4.2–4.3 ppm), and the amide protons (δ 10.3–10.6 ppm) . Infrared (IR) spectra show absorption bands at 1685 cm1^{-1} (C=O stretch of amide) and 3257 cm1^{-1} (N-H stretch) . Mass spectrometry confirms the molecular ion peak at m/z 212.035, consistent with the molecular formula .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step protocol:

  • Chloroacetylation of 3-Aminobenzamide: Reacting 3-aminobenzamide with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C .

    3-Aminobenzamide+ClCH2COClEt3NBenzamide, 3-[(chloroacetyl)amino]-+HCl\text{3-Aminobenzamide} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{Et}_3\text{N}} \text{Benzamide, 3-[(chloroacetyl)amino]-} + \text{HCl}
  • Purification: Recrystallization from ethanol/water mixtures yields the pure product with >90% purity .

Industrial Manufacturing

Industrial production employs continuous-flow reactors to enhance yield and safety. Key parameters include:

  • Temperature Control: Maintained at 0–10°C to minimize side reactions.

  • Solvent Recovery: Dichloromethane is recycled via distillation.

  • Quality Assurance: High-performance liquid chromatography (HPLC) ensures compliance with pharmacopeial standards.

PathogenMIC (µg/mL)Reference
Staphylococcus aureus8.2
Escherichia coli32.5
Candida albicans16.7

The chloroacetyl group likely disrupts microbial cell wall synthesis by alkylating essential enzymes .

Anticancer Activity

In cytotoxicity assays, derivatives of benzamide, 3-[(chloroacetyl)amino]-, inhibit proliferation in MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines with IC50_{50} values of 5.6–8.2 µM . Mechanistic studies suggest:

  • Apoptosis Induction: Upregulation of pro-apoptotic proteins (Bax, caspase-3) and downregulation of Bcl-2 .

  • Kinase Inhibition: Suppression of vascular endothelial growth factor receptor-2 (VEGFR-2), a key driver of angiogenesis .

Structure-Activity Relationship (SAR) Insights

Role of the Chloroacetyl Group

The chloroacetyl moiety is critical for bioactivity:

  • Electrophilic Reactivity: The chlorine atom acts as a leaving group, facilitating nucleophilic substitution with biological nucleophiles (e.g., cysteine thiols in enzymes) .

  • Lipophilicity Enhancement: The chloroacetyl group increases LogP by 1.2 units compared to unsubstituted benzamide, improving cellular uptake .

Substituent Effects on the Aromatic Ring

  • 3-Position Substitution: Optimal activity is observed when the chloroacetyl group is at the 3-position, as steric hindrance at the 2- or 4-positions reduces target binding .

  • Ring Halogenation: Bromination at the 2-, 4-, and 6-positions (as in 2,4,6-tribromo-3-[(chloroacetyl)amino]benzamide) enhances cytotoxicity but reduces solubility .

Comparative Analysis with Related Compounds

CompoundStructureKey Differences
BenzamideNo chloroacetyl groupLower lipophilicity and bioactivity
N-(Chloroacetyl)anilineAniline core instead of benzamideReduced enzymatic stability
ERX-11 (Tris-benzamide)Three benzamide unitsEnhanced ERα-coregulator inhibition

Future Directions and Research Opportunities

  • PROTAC Development: Incorporating benzamide, 3-[(chloroacetyl)amino]-, into proteolysis-targeting chimeras (PROTACs) to degrade oncogenic proteins .

  • Combination Therapies: Synergistic studies with cisplatin or paclitaxel to enhance anticancer efficacy .

  • Crystallographic Studies: X-ray diffraction analysis to elucidate binding modes with VEGFR-2 and other targets .

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